molecular formula C14H26N2O4 B8345819 Ethyl 4-{[2-(diethylamino)ethyl](2-oxoethyl)amino}-4-oxobutanoate

Ethyl 4-{[2-(diethylamino)ethyl](2-oxoethyl)amino}-4-oxobutanoate

Cat. No. B8345819
M. Wt: 286.37 g/mol
InChI Key: WKUHJZLVOVVNSK-UHFFFAOYSA-N
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Patent
US09062032B2

Procedure details

To a mixture of 1.0 g of N′-(2,2-dimethoxyethyl)-N,N-diethylethane-1,2-diamine, 0.84 mL of N-ethyl-N-isopropylpropan-2-amine, and 10 ml of methylene chloride was added 0.70 mL of ethyl succinyl chloride under ice cooling, followed by stirring for 1 hour under ice cooling. The reaction mixture was concentrated under reduced pressure, ethyl acetate and water were added thereto, and extracted with ethyl acetate. The organic layer was washed sequentially with water and saturated brine and dried over anhydrous sodium sulfate, followed by concentration under reduced pressure, thereby obtaining 1.2 g as oily product. A mixture of 1.2 g of the obtained oily product, 12 mL of methylene chloride, and 12 mL of trifluoroacetic acid (TFA) was stirred for 4 hours at room temperature. The reaction mixture was concentrated under reduced pressure, an aqueous sodium hydrogen carbonate solution and ethyl acetate were added thereto, and extracted with ethyl acetate. The organic layer was washed sequentially with water and saturated brine and dried over anhydrous sodium sulfate, followed by concentration under reduced pressure, thereby obtaining 0.78 g of ethyl 4-{[2-(diethylamino)ethyl](2-oxoethyl)amino}-4-oxobutanoate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
obtained oily product
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3]([O:13]C)[CH2:4][NH:5][CH2:6][CH2:7][N:8]([CH2:11][CH3:12])[CH2:9][CH3:10].C(N([CH:21]([CH3:23])C)C(C)C)C.C([CH:26]([CH2:30][C:31](Cl)=[O:32])[C:27](Cl)=[O:28])C.FC(F)(F)C(O)=[O:37]>C(Cl)Cl>[CH2:11]([N:8]([CH2:9][CH3:10])[CH2:7][CH2:6][N:5]([CH2:4][CH:3]=[O:13])[C:31](=[O:32])[CH2:30][CH2:26][C:27]([O:28][CH2:21][CH3:23])=[O:37])[CH3:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(CNCCN(CC)CC)OC
Name
Quantity
0.84 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)C(C(=O)Cl)CC(=O)Cl
Step Three
Name
obtained oily product
Quantity
1.2 g
Type
reactant
Smiles
Name
Quantity
12 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 1 hour under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, ethyl acetate and water
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed sequentially with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
obtaining 1.2 g as oily product
STIRRING
Type
STIRRING
Details
was stirred for 4 hours at room temperature
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
an aqueous sodium hydrogen carbonate solution and ethyl acetate were added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed sequentially with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(CCN(C(CCC(=O)OCC)=O)CC=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.